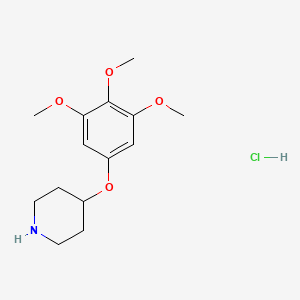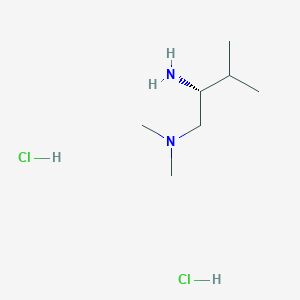
(4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,4’R)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole] is a chiral nitrogen ligand used in enantioselective synthesis. This compound is known for its ability to facilitate the formation of chiral centers in various chemical reactions, making it valuable in the field of asymmetric synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole] typically involves the reaction of cyclopentanone with 4,5-dihydro-4-isopropyloxazole in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,4’R)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
(4R,4’R)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole] has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the formation of chiral centers in various chemical reactions.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs with specific chiral properties, enhancing their efficacy and reducing side effects.
Industry: The compound is used in the production of fine chemicals and specialty materials, contributing to the development of advanced materials and technologies.
Mécanisme D'action
The mechanism of action of (4R,4’R)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole] involves its ability to coordinate with metal ions, forming chiral complexes. These complexes can then participate in various catalytic reactions, promoting the formation of chiral products. The molecular targets and pathways involved include the activation of substrates and the stabilization of transition states, leading to high enantioselectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4R,4’R)-2,2’-Cyclobutylidenebis[4,5-dihydro-4-isopropyloxazole]
- (4R,4’R)-2,2’-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole]
- (4R,4’R,5S,5’S)-2,2’-Cyclopropylidenebis[4,5-dihydro-4,5-diphenyloxazole]
Uniqueness
(4R,4’R)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole] is unique due to its specific cyclopentylidene backbone, which provides distinct steric and electronic properties. This uniqueness allows for the formation of highly enantioselective products in various catalytic reactions, making it a valuable tool in asymmetric synthesis.
Propriétés
Formule moléculaire |
C17H28N2O2 |
|---|---|
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
(4R)-4-propan-2-yl-2-[1-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H28N2O2/c1-11(2)13-9-20-15(18-13)17(7-5-6-8-17)16-19-14(10-21-16)12(3)4/h11-14H,5-10H2,1-4H3/t13-,14-/m0/s1 |
Clé InChI |
VZFCYSTXXNIPPR-KBPBESRZSA-N |
SMILES isomérique |
CC(C)[C@@H]1COC(=N1)C2(CCCC2)C3=N[C@@H](CO3)C(C)C |
SMILES canonique |
CC(C)C1COC(=N1)C2(CCCC2)C3=NC(CO3)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1496228.png)


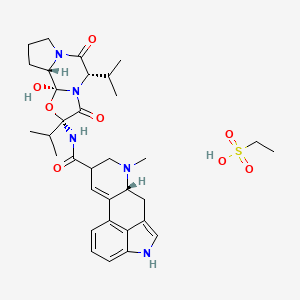
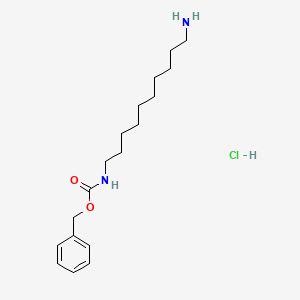
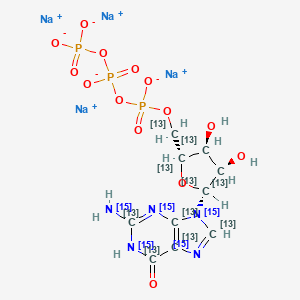

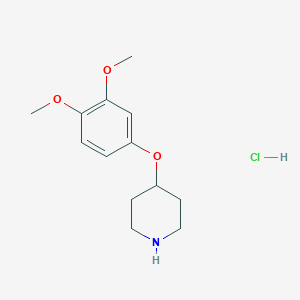
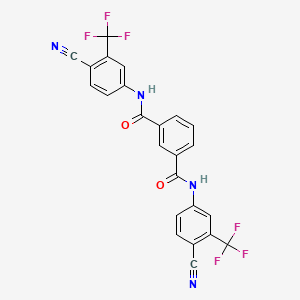

![2-[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]-N-[(R)-(2,4-dimethylphenyl)-phenylmethyl]acetamide](/img/structure/B1496269.png)
